

Ethacizine supramolecular complexes with glycyrrhizic acid

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Compound Focus: Ethacizine hydrochloride

CAS No.: 57530-40-2

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Quantitative Data Summary of Ethacizine Complexes

The table below summarizes the key experimental findings for the most active supramolecular complexes compared to ethacizine alone, based on a 2025 animal study [1].

Complex Composition	Molar Ratio	Antiarrhythmic Effect	Key Pharmacodynamic Findings	Proposed Primary Mechanism
Ethacizine HCl (Reference)	–	Effective baseline	Negative inotropic effect [1]	Class I antiarrhythmic activity (Na ⁺ channel blockade) [1]
MASGA-Ethacizine HCl	4:1	More pronounced than ethacizine	Stronger negative inotropic effect; increased Ca ²⁺ excretion via Na ⁺ /Ca ²⁺ exchanger; reduced intracellular Ca ²⁺ [1]	Enhanced Na ⁺ channel blockade, reducing intracellular Na ⁺ , indirectly lowering Ca ²⁺ levels [1]
GA-Ethacizine HCl	2:1	More pronounced than ethacizine	Stronger negative inotropic effect [1]	Similar enhanced Na ⁺ channel blockade [1]

Detailed Experimental Protocols

The following methodology details are adapted from the recent 2025 study [1].

Supramolecular Complex Formation

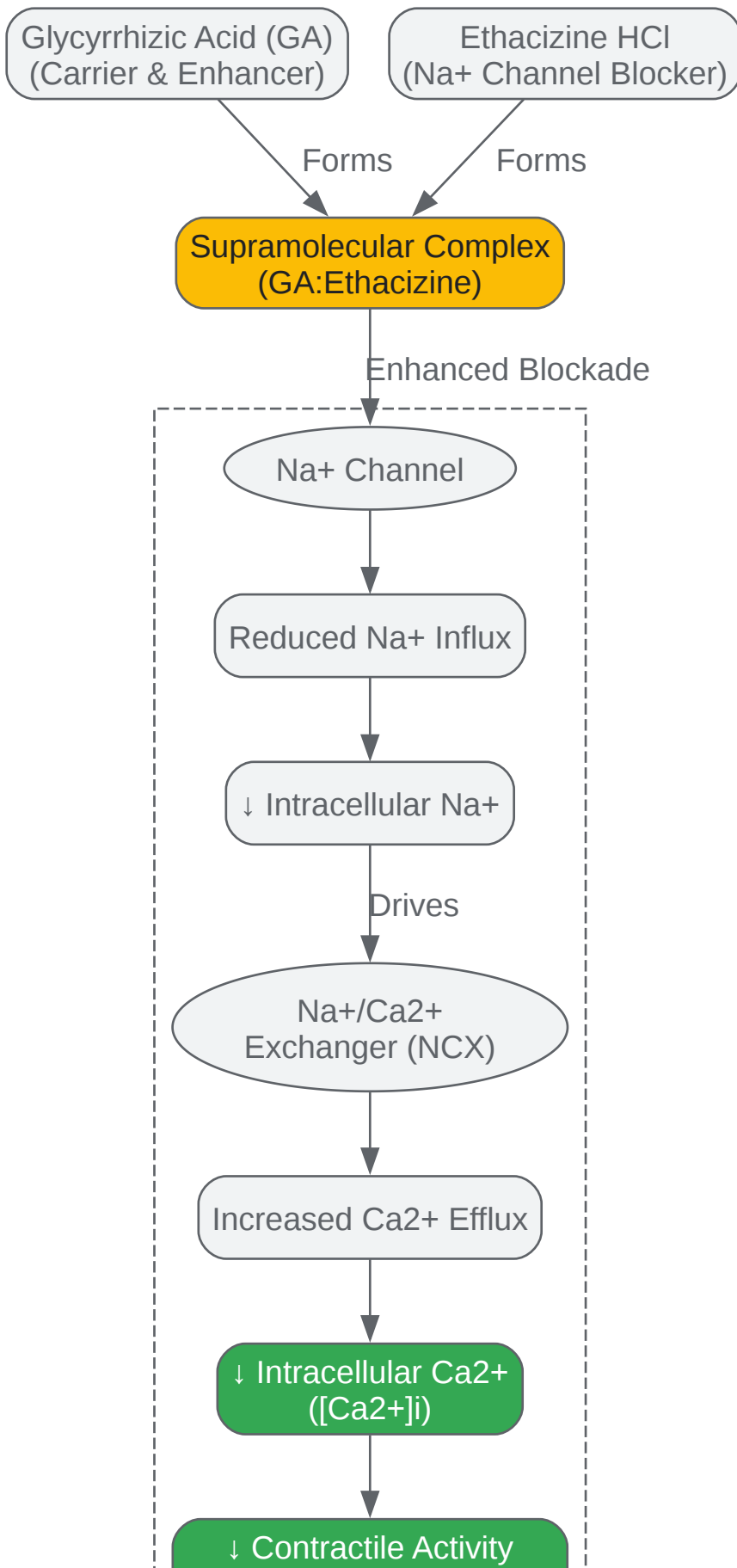
- **Objective:** To create and characterize non-covalent molecular complexes of **ethacizine hydrochloride** with Glycyrrhizic Acid (GA) and its Monoammonium Salt (MASGA).
- **Materials:** **Ethacizine hydrochloride**, Glycyrrhizic acid, Monoammonium salt of glycyrrhizic acid.
- **Complex Preparation:** The complexes are formed in specific aqueous solutions by combining the components in pre-determined mole ratios (e.g., 2:1, 4:1, 8:1 for GA or MASGA to Ethacizine). The formation relies on weak intermolecular interactions like hydrogen bonding, electrostatic, and hydrophobic forces [1] [2].
- **Characterization:** The successful formation of supramolecular complexes is confirmed through physicochemical analysis. The 2023 study used mass spectrometry to investigate the self-association and complexation processes [2].

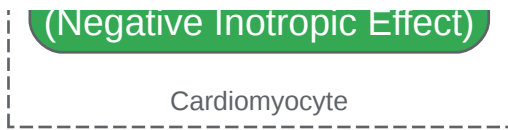
In Vivo Antiarrhythmic Activity Assessment

- **Objective:** To evaluate the efficacy of the complexes in an animal model of arrhythmia.
- **Animal Model:** The study uses experimental animals (specific species were not detailed in the abstract). All procedures must follow institutional and national guidelines for the care and use of laboratory animals, such as the European Convention for the Protection of Vertebrate Animals [1].
- **Dosing:** Test groups are administered **ethacizine hydrochloride** alone, or its supramolecular complexes with GA or MASGA at the different mole ratios.
- **Primary Evaluation Method:** **Spectral analysis of heart rhythm** is used to assess changes. This method analyzes heart rate variability and can detect subtle shifts in autonomic nervous system control of the heart that are indicative of antiarrhythmic effects [1].
- **Functional Assessment:** The **negative inotropic effect** (a reduction in the force of heart muscle contraction) is measured. The study also directly evaluates changes in ion concentrations, finding that the effective complexes promote the excretion of Ca^{2+} ions and reduce the level of intracellular Ca^{2+} ($[\text{Ca}^{2+}]_i$) [1].

Mechanism of Action and Synergistic Potential

The enhanced effect of the supramolecular complexes is attributed to a multi-faceted mechanism.





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Beyond the primary cardiac mechanism, glycyrrhizic acid's inherent biological activities may contribute to a favorable pharmacological profile. Its well-documented **anti-inflammatory** properties, achieved through the inhibition of key pathways like NF- κ B and MAPK, could be beneficial in arrhythmias linked to inflammatory states [3] [4]. Furthermore, its role as a **drug delivery enhancer** is crucial; its amphiphilic nature allows it to incorporate into cell membranes, increasing fluidity and permeability, which likely improves the cellular uptake and bioavailability of ethacizine [5].

Research Gaps and Future Directions

While the preliminary data is promising, several steps are required for clinical translation:

- **Toxicology and Safety:** Comprehensive studies are needed to confirm the safety profile of these novel complexes.
- **Pharmacokinetics:** Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of the complexes are required.
- **Human Trials:** Efficacy and safety must be established in human clinical trials.

In summary, current research indicates that supramolecular complexes of ethacizine with glycyrrhizic acid represent a rational and promising strategy for developing a more effective antiarrhythmic drug. The approach leverages the synergistic effects of direct ion channel blockade and the multi-functional enhancing properties of a natural product carrier.

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